Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET). [] It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []
Compound Description: [18F]MNI-444 is a radiolabeled compound designed for positron emission tomography (PET) imaging of adenosine type 2A (A2A) receptors. [] This compound has shown promising results as a PET radiopharmaceutical for mapping A2A receptors in the brain. []
Relevance: [18F]MNI-444 shares the same core structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine as the main compound, 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. They both belong to a series of A2A ligands based on this core structure. []
Compound Description: [123I]MNI-420 is a radiolabeled compound developed for single-photon emission computed tomography (SPECT) imaging of adenosine type 2A (A2A) receptors. [] It has been successfully evaluated in non-human primates and human clinical trials as a SPECT radiopharmaceutical for mapping A2A receptors. []
Relevance: [123I]MNI-420, while structurally similar to 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, belongs to a series of A2A ligands based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. [] Both compounds share this core structure, indicating a potential relationship in their biological activities.
Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor subtype. [] It has been investigated for its potential in treating movement disorders like Parkinson’s disease. []
Relevance: SCH58261 shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Researchers were exploring modifications of the SCH58261 structure to develop new A2A and A3 adenosine receptors antagonists. []
Relevance: This compound belongs to the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class as 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The research aimed to understand how modifications to the core structure affect binding affinity for adenosine receptors. []
Compound Description: This compound is a C(9)-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative designed and synthesized as part of a study to investigate the effects of C(9) substitutions on adenosine receptor binding. []
Relevance: This compound and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine belong to the same class of tricyclic compounds. The research focused on understanding how introducing substituents at the 9-position affects selectivity for different adenosine receptor subtypes. []
Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative synthesized and evaluated for its anticancer activity. [] Its crystal structure was determined by single-crystal X-ray analysis as part of a study to develop new potential anticancer agents. []
Relevance: This compound and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine share the pyrazolo[4,3-e][1,2,4]triazolopyrimidine core. The research highlights the use of this core structure in developing compounds with potential biological activities, including anticancer properties. []
Compound Description: Preladenant is an adenosine A2a receptor antagonist that has undergone phase III clinical trials for treating Parkinson’s disease. []
Relevance: This compound, along with 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, belongs to a series of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The research aimed at identifying adenosine A2a receptor antagonists for potential therapeutic applications. []
Compound Description: This compound represents a novel pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivative designed and synthesized as part of a study focused on developing new A2A or A3 adenosine receptors antagonists. [] Notably, it exhibited the highest affinity (hA3Ki = 15nM) and selectivity among the synthesized compounds. []
Relevance: This compound is considered a 7-deaza-analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, making it structurally related to 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. []
Compound Description: This compound is a 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-one derivative synthesized and evaluated as part of a research effort to identify A3 antagonists with enhanced water-solubility. [] Remarkably, it exhibited the most potent hA3 AR binding affinity (hA3Ki = 1.46 nM) and high selectivity over other ARs. []
Relevance: Although (R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine differ in their core structures, they are related through their development as potential A3 adenosine receptors antagonists. [] This research highlights the exploration of diverse chemical scaffolds in the pursuit of compounds with desired biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.